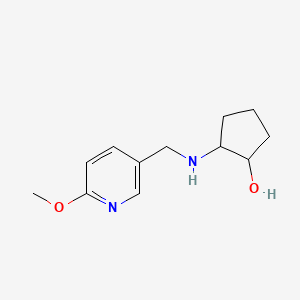

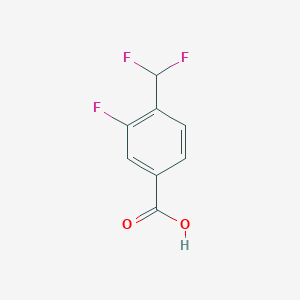

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the introduction of the methoxyphenyl and naphthalen-1-yl groups. The thioether linkage could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The structure of the compound could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. For example, the imidazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques .科学的研究の応用

Antiviral Activity

A study focusing on amino acid derivatives synthesized a series of compounds related to naphthalene derivatives to evaluate their inhibitory activity against HIV-1 and HIV-2. One of the synthesized compounds demonstrated potent inhibitor capabilities in vitro for the replication of HIV-1, suggesting its potential as a lead in the development of antiviral agents (Hamad et al., 2010).

Anticancer and Antioxidant Properties

Another study explored the computational and pharmacological potential of novel derivatives, including naphthalene derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research showed that some derivatives possess good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects, and one compound demonstrated significant potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Protective Activities Against DNA Damage

The synthesis of new 2-naphthyl ethers and their evaluation for protective activities against DNA damage induced by bleomycin-iron highlighted the protective capability of one compound against DNA damage, thus diminishing chromogen formation between the damaged DNA and thiobarbituric acid (Abdel-Wahab et al., 2009).

Antiinflammatory and Analgesic Activity

Research on a nonacidic antiinflammatory and analgesic agent described the synthesis of a compound with significant antiinflammatory activity across various models, demonstrating greater potency than some traditional antiinflammatory agents without the associated gastroulcerogenic activity in rats (Schiatti et al., 1986).

将来の方向性

特性

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-26-21(17-10-12-18(28-2)13-11-17)14-24-23(26)29-15-22(27)25-20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOUAWWNKLZHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2762808.png)

![N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B2762813.png)

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2762818.png)

![3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol](/img/structure/B2762819.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)